Cas no 2580223-45-4 (2-{(tert-butoxy)carbonylamino}-5-(propan-2-yloxy)benzoic acid)

2-{(tert-butoxy)carbonylamino}-5-(propan-2-yloxy)benzoic acid 化学的及び物理的性質
名前と識別子
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- 2580223-45-4
- EN300-27723523
- 2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid
- 2-{(tert-butoxy)carbonylamino}-5-(propan-2-yloxy)benzoic acid
-
- インチ: 1S/C15H21NO5/c1-9(2)20-10-6-7-12(11(8-10)13(17)18)16-14(19)21-15(3,4)5/h6-9H,1-5H3,(H,16,19)(H,17,18)
- InChIKey: MBWGOHBQGKMAPF-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(=CC=1C(=O)O)OC(C)C)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 295.14197277g/mol
- どういたいしつりょう: 295.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-{(tert-butoxy)carbonylamino}-5-(propan-2-yloxy)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27723523-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |
2580223-45-4 | 95.0% | 0.1g |
$829.0 | 2025-03-20 | |
Enamine | EN300-27723523-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |
2580223-45-4 | 95.0% | 2.5g |
$1848.0 | 2025-03-20 | |
Enamine | EN300-27723523-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |
2580223-45-4 | 95.0% | 10.0g |
$4052.0 | 2025-03-20 | |
Enamine | EN300-27723523-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |
2580223-45-4 | 95.0% | 0.5g |
$905.0 | 2025-03-20 | |
Enamine | EN300-27723523-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |
2580223-45-4 | 95.0% | 0.05g |
$792.0 | 2025-03-20 | |
Enamine | EN300-27723523-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |
2580223-45-4 | 95.0% | 0.25g |
$867.0 | 2025-03-20 | |
Enamine | EN300-27723523-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |
2580223-45-4 | 95.0% | 1.0g |
$943.0 | 2025-03-20 | |
Enamine | EN300-27723523-10g |
2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |
2580223-45-4 | 10g |
$4052.0 | 2023-09-10 | ||
Enamine | EN300-27723523-1g |
2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |
2580223-45-4 | 1g |
$943.0 | 2023-09-10 | ||
Enamine | EN300-27723523-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)benzoic acid |
2580223-45-4 | 95.0% | 5.0g |
$2732.0 | 2025-03-20 |
2-{(tert-butoxy)carbonylamino}-5-(propan-2-yloxy)benzoic acid 関連文献
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
2-{(tert-butoxy)carbonylamino}-5-(propan-2-yloxy)benzoic acidに関する追加情報
2-{(tert-butoxy)carbonylamino}-5-(propan-2-yloxy)benzoic acid: A Comprehensive Overview
The compound 2-{(tert-butoxy)carbonylamino}-5-(propan-2-yloxy)benzoic acid, with CAS number 2580223-45-4, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a benzoic acid backbone with two substituents: a tert-butoxycarbonylamino group at the 2-position and a propan-2-yloxy group at the 5-position. These substituents contribute to the compound's chemical reactivity, stability, and biological activity.
Recent studies have highlighted the importance of this compound in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and other enzyme-targeting agents. The tert-butoxycarbonylamino group, often abbreviated as Boc-amino, is a well-known protecting group in peptide synthesis. Its presence in this compound suggests potential applications in peptide engineering and drug delivery systems.
The propan-2-yloxy group at the 5-position introduces additional steric and electronic effects, which can influence the compound's solubility, bioavailability, and interaction with biological targets. Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of this compound with various enzymes and receptors, providing insights into its potential therapeutic uses.
Moreover, the benzoic acid moiety is a common structural element in many pharmaceutical agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. The combination of this moiety with the aforementioned substituents makes 2-{(tert-butoxy)carbonylamino}-5-(propan-2-yloxy)benzoic acid a versatile building block for drug design. Its ability to undergo various chemical transformations further enhances its utility in synthetic chemistry.
Recent research has also focused on the green synthesis of this compound, emphasizing environmentally friendly methods that reduce waste and energy consumption. Techniques such as microwave-assisted synthesis and catalytic processes have been employed to optimize the production of this molecule. These advancements not only improve the efficiency of synthesis but also align with global efforts to promote sustainable chemistry practices.
In conclusion, 2-{(tert-butoxy)carbonylamino}-5-(propan-2-yloxy)benzoic acid is a multifaceted compound with promising applications in pharmaceutical research and organic synthesis. Its unique structure, combined with recent breakthroughs in synthetic methods and computational modeling, positions it as a valuable tool for developing innovative therapeutic agents. As research continues to unfold, this compound is expected to play an increasingly important role in advancing medical science and chemical technology.
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